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Compound of Interest

Compound Name:
Ethyl Cyclopropylcarboxylate-d5

(Major)

Cat. No.: B586708 Get Quote

CAS Number: 1794783-51-9

This technical guide provides comprehensive information on Ethyl Cyclopropylcarboxylate-
d5 (Major), a deuterated analog of ethyl cyclopropylcarboxylate. This isotopically labeled

compound is a valuable tool for researchers, scientists, and drug development professionals,

particularly in the fields of pharmacokinetics, metabolism, and analytical chemistry. Its primary

application lies in its use as an internal standard for quantitative bioanalysis and as a tracer in

metabolic fate studies.

Compound Identification and Properties
Ethyl Cyclopropylcarboxylate-d5 is a stable, isotopically labeled version of ethyl

cyclopropylcarboxylate where five hydrogen atoms on the cyclopropyl ring have been replaced

with deuterium. This substitution results in a higher molecular weight, which is readily

distinguishable by mass spectrometry, without significantly altering the compound's chemical

properties.

Table 1: Compound Identification

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b586708?utm_src=pdf-interest
https://www.benchchem.com/product/b586708?utm_src=pdf-body
https://www.benchchem.com/product/b586708?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b586708?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value

Compound Name Ethyl Cyclopropylcarboxylate-d5 (Major)

CAS Number 1794783-51-9[1]

Molecular Formula C₆H₅D₅O₂

Molecular Weight 119.17

Synonyms

Cyclopropanecarboxylic Acid Ethyl Ester-d5,

Ethyl Cyclopropanecarboxylate-d5, NSC 60696-

d5

Table 2: Physical and Chemical Properties (Data for non-deuterated Ethyl

Cyclopropylcarboxylate, CAS 4606-07-9)

Note: Experimentally determined physical properties for the deuterated compound are not

readily available. The data for the non-deuterated analog are provided as an approximation.

Deuteration is expected to have a minimal effect on these macroscopic properties.

Property Value Reference

Appearance Colorless liquid General Knowledge

Boiling Point 133-134 °C [2]

Density 0.981 g/mL at 25 °C [2]

Refractive Index 1.418 at 20 °C [2]

Solubility
Soluble in Dichloromethane,

Ethyl Acetate, Methanol.
General Knowledge

Flammability
Highly flammable liquid and

vapor
[2]

Spectroscopic Data
Note: Spectroscopic data for the deuterated compound is not publicly available. The data for

the non-deuterated Ethyl Cyclopropylcarboxylate (CAS 4606-07-9) is presented below, along
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with an interpretation of the expected changes for the d5-labeled compound.

Table 3: Spectroscopic Data for Ethyl Cyclopropylcarboxylate (CAS 4606-07-9)

Technique
Data Interpretation (for non-

deuterated compound)

Expected Changes for Ethyl

Cyclopropylcarboxylate-d5

¹H NMR

δ (ppm): 4.11 (q, 2H, -OCH₂-),

1.55 (m, 1H, -CH-), 1.23 (t, 3H,

-CH₃), 0.84 (m, 4H, -CH₂-

CH₂-)[2][3]

The multiplet at ~0.84 ppm

corresponding to the four

protons on the cyclopropyl ring

and the multiplet at ~1.55 ppm

for the single proton on the

cyclopropyl ring will be absent.

The quartet for the ethyl ester

methylene group and the triplet

for the ethyl ester methyl group

will remain.

¹³C NMR

δ (ppm): 174.4 (C=O), 60.2 (-

OCH₂-), 14.3 (-CH₃), 12.8 (-

CH-), 8.3 (-CH₂-)[2]

The signals for the cyclopropyl

carbons will likely show

coupling to deuterium (C-D

coupling), resulting in

multiplets. The chemical shifts

of these carbons may also be

slightly shifted.

Mass Spec (EI) m/z: 114 (M⁺), 85, 69, 41[4]

The molecular ion peak (M⁺)

will be at m/z 119. The

fragmentation pattern will also

be different due to the

presence of deuterium atoms.

Experimental Protocols
Plausible Synthesis of Ethyl Cyclopropylcarboxylate-d5
A common method for the synthesis of cyclopropanes is the reaction of an alkene with a

carbene. For the deuterated analog, a deuterated starting material would be required. A

plausible synthetic route is outlined below.
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Workflow for the Synthesis of Ethyl Cyclopropylcarboxylate-d5

Synthesis Workflow

Step 1: Deuteration of Malonic Acid

Step 2: Esterification

Step 3: Cyclopropanation

Step 4: Purification

Malonic Acid

Malonic Acid-d4

D₂O, heat

Diethyl Malonate-d2

Ethanol, H₂SO₄ (cat.)

Ethyl Cyclopropylcarboxylate-d5

1,2-Dibromoethane, NaH

Purified Ethyl Cyclopropylcarboxylate-d5

Distillation

Click to download full resolution via product page

Caption: Plausible synthesis route for Ethyl Cyclopropylcarboxylate-d5.

Methodology:
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Deuteration of Malonic Acid: Malonic acid is heated in deuterium oxide (D₂O) to exchange

the acidic methylene protons for deuterium, yielding malonic acid-d4.

Fischer Esterification: The resulting malonic acid-d4 is esterified with ethanol in the presence

of a catalytic amount of sulfuric acid to produce diethyl malonate-d2.

Cyclopropanation: Diethyl malonate-d2 is treated with 1,2-dibromoethane and a strong base

such as sodium hydride to form the cyclopropane ring. Subsequent workup and

decarboxylation would yield Ethyl Cyclopropylcarboxylate-d5.

Purification: The crude product is purified by distillation to obtain the final high-purity

compound.

In Vitro Metabolic Stability Assay
Ethyl Cyclopropylcarboxylate-d5 is an ideal internal standard for quantifying the metabolic

stability of its non-deuterated analog or other structurally similar drugs.

Workflow for an In Vitro Metabolic Stability Assay
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Metabolic Stability Assay Workflow
Prepare liver microsomes

and test compound solution

Pre-incubate microsomes
with NADPH regenerating system

Initiate reaction by adding
test compound

Incubate at 37°C

Quench reaction at
various time points

Add Ethyl Cyclopropylcarboxylate-d5
(Internal Standard)

Protein precipitation

Centrifugation

Analyze supernatant by LC-MS/MS

Quantify remaining test compound
relative to internal standard

Click to download full resolution via product page

Caption: General workflow for an in vitro metabolic stability assay.
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Methodology:

Preparation: A solution of the test compound (e.g., non-deuterated ethyl

cyclopropylcarboxylate) is prepared. Liver microsomes are thawed and suspended in a

buffer containing an NADPH regenerating system.

Incubation: The reaction is initiated by adding the test compound to the pre-warmed

microsome solution and incubated at 37°C.

Sampling and Quenching: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60

minutes) and the metabolic reaction is quenched by adding a cold organic solvent (e.g.,

acetonitrile).

Internal Standard Addition: A known concentration of Ethyl Cyclopropylcarboxylate-d5 is

added to each quenched sample as an internal standard.

Sample Processing: The samples are centrifuged to precipitate proteins.

LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass

spectrometry (LC-MS/MS) to quantify the amount of the parent test compound remaining

relative to the internal standard.

Applications in Research and Drug Development
The primary utility of Ethyl Cyclopropylcarboxylate-d5 stems from the kinetic isotope effect. The

carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower

rate of metabolic cleavage at the deuterated positions.

Use of Ethyl Cyclopropylcarboxylate-d5 as a Metabolic Tracer
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Conceptual Use as a Metabolic Tracer

In Vivo / In Vitro System

LC-MS Analysis

Drug-d5
(e.g., containing the

cyclopropyl-d5 moiety)

Metabolite 1-d5

Phase I Metabolism
(e.g., Oxidation)

Excreted Drug-d5
and Metabolites-d5

Metabolite 2-d5

Phase II Metabolism
(e.g., Glucuronidation)

Detection and Quantification
of deuterated species

Click to download full resolution via product page

Caption: Tracing the metabolic fate of a drug using a d5-labeled moiety.

Internal Standard: Due to its chemical similarity to the non-deuterated form and its distinct

mass, it serves as an excellent internal standard for LC-MS based quantification. This
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ensures accurate and precise measurements by correcting for variations in sample

preparation and instrument response.

Metabolic Stability Studies: It can be used to investigate the metabolic stability of the

cyclopropyl group in drug candidates. A slower metabolism of the deuterated compound

compared to its non-deuterated counterpart can indicate that the cyclopropyl moiety is a site

of metabolic activity.

Pharmacokinetic Studies: In preclinical and clinical studies, co-administration of a deuterated

and non-deuterated drug (a "cassette" dose) allows for the simultaneous determination of the

pharmacokinetic profiles of both compounds, providing insights into isotope effects on drug

absorption, distribution, metabolism, and excretion (ADME).

Safety and Handling
Ethyl Cyclopropylcarboxylate-d5 should be handled in a well-ventilated fume hood, and

appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

As with its non-deuterated analog, it is a flammable liquid and should be stored away from

ignition sources. For detailed safety information, refer to the Safety Data Sheet (SDS) provided

by the supplier.

This technical guide provides a summary of the available information on Ethyl
Cyclopropylcarboxylate-d5 (Major). For specific applications, it is recommended to consult

the relevant scientific literature and the supplier's documentation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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